molecular formula C11H14O2 B2494521 3-((Benzyloxy)methyl)oxetane CAS No. 1003013-76-0

3-((Benzyloxy)methyl)oxetane

Cat. No.: B2494521
CAS No.: 1003013-76-0
M. Wt: 178.231
InChI Key: KUTKSFHVQSBUNA-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)oxetane: is an organic compound featuring an oxetane ring substituted with a benzyloxy methyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and stability characteristics. The presence of the benzyloxy methyl group further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

1. As a Bioisostere in Drug Design

3-((Benzyloxy)methyl)oxetane and related oxetanes have garnered interest in medicinal chemistry as polar and low molecular weight motifs. They have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups in drug molecules. This substitution often results in improved chemical properties for drug discovery. The viability of the 3,3-diaryloxetane motif as a replacement group in drug discovery has been particularly noted. The properties of diaryloxetanes and ketones are similar, with the former generally outperforming related alkyl linkers. This makes diaryloxetanes a useful new design element in drug discovery (Dubois et al., 2021).

2. Synthesis of Novel Bioisosteres

3-Sulfanyl-oxetanes, closely related to this compound, have been proposed as novel bioisosteric replacements for thioesters or benzyl sulfides. Through a mild and inexpensive Li catalyst, chemoselective C−OH activation and thiol alkylation are enabled, forming oxetane sulfides from various thiols. These novel oxetane sulfides provide new motifs in chemical space, specifically as bioisosteres for thioesters due to their similar shape and electronic properties (Croft et al., 2017).

3. Synthesis of 3-Aminooxetanes

3-Aminooxetanes, which can be derived from structures like this compound, are accessed through the reactivity of oxetan-3-tert-butylsulfinimine. This approach allows for the structurally diverse preparation of 3-aminooxetanes, useful in drug discovery as bioisosteres for geminal dimethyl and carbonyl groups (Hamzik & Brubaker, 2010).

4. Polymer Synthesis Applications

Oxetanes, such as this compound, have been used in polymer synthesis, particularly for creating polyether glycols with pendant substituents. Their ability to undergo polymerization and serve as building blocks in various natural products, including pharmaceuticals like the anti-cancer drug Taxol, is significant. The incorporation of oxetane typically involves coupling reactions with other reactive groups, making them valuable in polymer and pharmaceutical drug synthesis (Bellinghiere et al., 2015).

Future Directions

Oxetanes, including 3-((Benzyloxy)methyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have broad applications and are an important subunit and pharmacophore of numerous natural products and bioactive molecules . Future research may focus on further exploring the synthetic capabilities of oxetanes and their applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a benzyloxy methyl-substituted epoxide under basic conditions. For instance, the reaction of benzyloxy methyl epoxide with a strong base like sodium hydride can yield the desired oxetane .

Industrial Production Methods: Industrial production of oxetane derivatives often employs similar cyclization strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can also be adapted for the synthesis of oxetane derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:

    Oxidation: The benzylo

Properties

IUPAC Name

3-(phenylmethoxymethyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTKSFHVQSBUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-benzyloxymethyl-propane-1,3-diol (4.39 g, 22.36 mmol) in tetrahydrofuran (60 ml) stirred at −5° C., was added n-butyllithium in hexane (2.5 M, 11.18 ml, 27.96 mmol) and after 20 min, a solution of p-toluenesulfonyl chloride (5.12 g, 26.85 mmol) in tetrahydrofuran (20 ml) was added. The reaction was allowed to warm to 25° C. and then stirred for 2 h. To this solution was added water slowly and then extracted with ethyl acetate. The organics were dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was then dissolved in tert-butyl alcohol (90 ml) and potassium tert-butoxide (7.5 g, 66.83 mmol) was added, and the reaction was refluxed for 30 min and then stirred at 25° C. for 30 min. After such a time it was diluted with water (500 ml) and extracted with ether (2×250 ml). The extracts were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. Purification on an AnaLogix Intelliflash system (120 g column, 20% ethyl acetate/hexanes to 30% ethyl acetate/hexanes) afforded 3-benzyloxymethyl-oxetane (2.02 g, 51%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 3.19-3.32 (m, 1H, CH), 3.71 (d, J=6.9 Hz, 2H, OCH2), 4.42-4.48 (m, 2 H, 2×OCH of 2×OCH2), 4.55 (s, 2H, OCH2Ar), 4.77-4.83 (m, 2H, 2×OCH of 2×OCH2), 7.27-7.40 (m 5H, Ar).
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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11.18 mL
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reactant
Reaction Step Two
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5.12 g
Type
reactant
Reaction Step Three
Quantity
20 mL
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solvent
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
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Quantity
500 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six

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